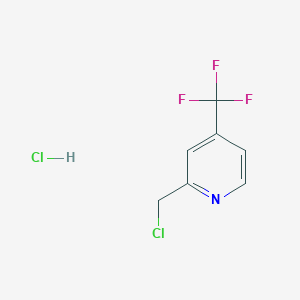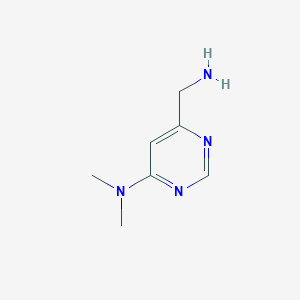
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate is a complex organic compound with the molecular formula C8H6BrFINO2 It is a derivative of benzoic acid, featuring multiple halogen substitutions and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by esterification and amination. For instance, starting with a fluorinated benzoic acid, bromination and iodination can be achieved using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial in industrial settings.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The amino group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate biological pathways, leading to specific effects .
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-bromo-5-fluorobenzoate: Similar structure but lacks the iodine atom.
Methyl 2-amino-5-bromo-3-iodobenzoate: Similar structure but different halogenation pattern.
Methyl 4-amino-3-fluoro-5-iodobenzoate: Similar structure but different positioning of the amino group
Uniqueness
Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate is unique due to its specific combination of halogen atoms and the positioning of the amino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H6BrFINO2 |
|---|---|
分子量 |
373.95 g/mol |
IUPAC名 |
methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H6BrFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3 |
InChIキー |
SEAFOGDXKFBVQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)



![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)

